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Compound of Interest

Compound Name: DPPC-13C

Cat. No.: B15564745 Get Quote

Audience: Researchers, scientists, and drug development professionals involved in membrane

biophysics, drug-membrane interaction studies, and biomaterial characterization.

Introduction Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as

a primary component of biological membranes and is extensively used to create model lipid

bilayers. These bilayers are crucial for studying membrane structure, dynamics, and

interactions with therapeutic agents. Solid-state Nuclear Magnetic Resonance (ssNMR)

spectroscopy is a powerful, non-invasive technique for characterizing the atomic-level details of

lipid assemblies. Specifically, ¹³C ssNMR provides insights into the conformation and dynamics

of different segments of the DPPC molecule within the bilayer. This application note provides a

detailed protocol for sample preparation and data acquisition, along with a summary of

established ¹³C chemical shift assignments for DPPC bilayers.

Experimental Protocol: ¹³C Solid-State NMR of DPPC
Bilayers
This protocol outlines the preparation of multilamellar vesicles (MLVs) of DPPC and the

subsequent acquisition of ¹³C NMR spectra using Magic Angle Spinning (MAS).

1. Materials and Equipment

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder

Buffer solution (e.g., phosphate buffer in D₂O)
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Chloroform and Methanol (for lipid film preparation, optional)

Round-bottom flask

Rotary evaporator (optional)

Nitrogen or Argon gas stream

Water bath or incubator

Vortex mixer

Lyophilizer (optional)

Solid-state NMR spectrometer with a Cross-Polarization Magic Angle Spinning (CP-MAS)

probe

Zirconia MAS rotors (e.g., 3.2 mm or 4 mm)

Rotor packing tools

Adamantane (for external chemical shift referencing)[1]

2. Preparation of Multilamellar DPPC Vesicles

Step 2.1: Hydration of DPPC Powder

Weigh a desired amount of DPPC powder directly into a suitable container (e.g., a

microcentrifuge tube).

Add the appropriate volume of buffer to achieve the desired hydration level (e.g., 30 wt%

buffer)[2].

To ensure thermal equilibrium and facilitate hydration, cycle the sample through multiple

freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and subsequently

thawing it in a warm water bath (e.g., set to 60 °C, which is above the main phase

transition temperature of DPPC at ~42 °C)[3].
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Between cycles, thoroughly mix the sample using a vortex mixer to ensure homogenous

hydration. Repeat this process 5-10 times.

Step 2.2: (Alternative) Lipid Film Hydration

Dissolve DPPC powder in a chloroform/methanol solvent mixture.

Create a thin lipid film on the inner surface of a round-bottom flask by removing the

solvent using a rotary evaporator or a gentle stream of nitrogen gas.

Place the flask under high vacuum for several hours to remove any residual solvent.

Hydrate the thin film with the buffer solution as described in Step 2.1.

3. NMR Sample Preparation

Step 3.1: Packing the MAS Rotor

Carefully transfer the hydrated DPPC vesicle suspension into a solid-state NMR rotor

using appropriate packing tools.

Centrifuge the rotor at a low speed to pack the sample, removing any excess supernatant.

Repeat until the rotor is filled to the desired level.

Securely cap the rotor to prevent dehydration during the experiment.

4. ¹³C Solid-State NMR Data Acquisition

Step 4.1: Spectrometer Setup

Insert the packed rotor into the MAS probe of the NMR spectrometer.

Set the sample spinning rate. For high-resolution spectra, MAS frequencies of several kHz

are typically used[4].

Tune and match the probe for the ¹H and ¹³C frequencies.
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Set the experiment temperature. For DPPC, spectra are often acquired above its main

phase transition temperature (e.g., 50-60 °C) to be in the biologically relevant liquid-

crystalline phase[3].

Step 4.2: ¹³C Spectrum Acquisition

Employ a Cross-Polarization (CP) pulse sequence to enhance the signal of the low-

abundance ¹³C nuclei by transferring magnetization from the abundant ¹H spins[3].

Use high-power proton decoupling during acquisition to remove ¹H-¹³C dipolar couplings,

which sharpens the ¹³C signals[5].

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the ¹³C chemical shifts externally using a standard such as adamantane[1].

Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental process, from sample

preparation to the final analysis of ¹³C NMR data for DPPC bilayers.
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Experimental Workflow for ¹³C NMR of DPPC Bilayers
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Caption: Workflow for DPPC bilayer preparation and ssNMR analysis.
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¹³C NMR Chemical Shift Data for DPPC Bilayers
The chemical shifts in ¹³C NMR spectra are highly sensitive to the local chemical environment

and molecular motion. In solid-state NMR of lipids, techniques like Magic Angle Spinning are

employed to average anisotropic interactions, resulting in sharper lines and better-resolved

spectra[4][6]. The assignments below are typical for DPPC in the liquid-crystalline phase (T >

42 °C).

Table 1: ¹³C Chemical Shift Assignments for DPPC in the Liquid-Crystalline Phase

Carbon Atom
Assignment

Abbreviation
Typical Chemical
Shift (ppm)

Region

Choline Methyls N⁺(CH₃)₃ ~54 Headgroup

Choline Methylene N⁺-CH₂ ~66 Headgroup

Phosphate-Ester

Methylene
P-O-CH₂ ~60 Headgroup

Glycerol CH₂ Gly-CH₂ ~63 Glycerol Backbone

Glycerol CH Gly-CH ~71 Glycerol Backbone

sn-1 & sn-2 Carbonyl C=O ~174 Interfacial

Acyl Chain C2 (α-

CH₂)
α-CH₂ ~34 Acyl Chain

Acyl Chain C3 (β-

CH₂)
β-CH₂ ~25 Acyl Chain

Bulk Acyl Chain

Methylenes
(CH₂)ₙ ~30 Acyl Chain

Acyl Chain C14 (ω-2)CH₂ ~32 Acyl Chain

Acyl Chain C15 (ω-1)CH₂ ~23 Acyl Chain

Terminal Methyl ω-CH₃ ~14 Acyl Chain
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Note: Chemical shift values are approximate and can vary based on temperature, hydration,

sample orientation, and interaction with other molecules like cholesterol[7][8]. The peak

assignments are well-established in the literature[3][9].

Interpretation of Chemical Shifts:

Headgroup: The choline (N⁺(CH₃)₃, N⁺-CH₂, P-O-CH₂) and glycerol carbons give distinct

resonances in the 50-75 ppm range, reflecting the relatively high mobility of this region at the

bilayer-water interface.

Interfacial Region: The carbonyl (C=O) carbons resonate far downfield (~174 ppm) and are

particularly sensitive to hydrogen bonding and hydration at the interface.

Acyl Chains: The acyl chain carbons show distinct chemical shifts. The main (CH₂)ₙ peak

around 30 ppm represents the bulk of the methylene groups in a relatively ordered, all-trans

conformation. Peaks for the methylenes near the carbonyl group (α, β) and the terminal end

(ω-1, ω-2) are resolved due to their unique electronic environments and dynamics. The

terminal methyl (ω-CH₃) group appears upfield around 14 ppm. The resolution of these

individual peaks provides detailed information about chain order and dynamics[8][9].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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